molecular formula C10H22Cl2N2O2S B1383869 (4aR,7aS)-1-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride CAS No. 2173052-16-7

(4aR,7aS)-1-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride

Cat. No.: B1383869
CAS No.: 2173052-16-7
M. Wt: 305.3 g/mol
InChI Key: FYGCOPBVYFLRKC-JXGSBULDSA-N
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Description

(4aR,7aS)-1-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride is a nitrogen-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,7aS)-1-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thieno[3,4-b]pyrazine derivative with isobutylamine, followed by oxidation to introduce the dioxide functionality . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(4aR,7aS)-1-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction could produce more saturated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities .

Mechanism of Action

The mechanism of action of (4aR,7aS)-1-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit key enzymes involved in microbial growth or cancer cell proliferation, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4aR,7aS)-1-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride lies in its specific isobutyl substitution, which can influence its biological activity and chemical reactivity. This substitution may enhance its ability to interact with certain biological targets or improve its stability under specific conditions .

Properties

IUPAC Name

(4aS,7aR)-4-(2-methylpropyl)-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2S.2ClH/c1-8(2)5-12-4-3-11-9-6-15(13,14)7-10(9)12;;/h8-11H,3-7H2,1-2H3;2*1H/t9-,10+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGCOPBVYFLRKC-JXGSBULDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCNC2C1CS(=O)(=O)C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1CCN[C@@H]2[C@H]1CS(=O)(=O)C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4aR,7aS)-1-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride
Reactant of Route 2
Reactant of Route 2
(4aR,7aS)-1-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride
Reactant of Route 3
(4aR,7aS)-1-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride
Reactant of Route 4
(4aR,7aS)-1-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride
Reactant of Route 5
(4aR,7aS)-1-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride
Reactant of Route 6
(4aR,7aS)-1-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride

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